Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate
Overview
Description
Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a fluoro substituent at the 2’ position and an ethyl acetate group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Esterification: The final step involves the esterification of the biphenyl derivative with ethyl acetate under acidic conditions to form Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles such as amines or thiols replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4’-fluoro-[1,1’-biphenyl]-4-yl)acetate: Similar structure but with the fluoro group at the 4’ position.
Ethyl 2-(2’-chloro-[1,1’-biphenyl]-4-yl)acetate: Contains a chloro substituent instead of a fluoro group.
Ethyl 2-(2’-methyl-[1,1’-biphenyl]-4-yl)acetate: Contains a methyl substituent instead of a fluoro group.
Uniqueness
Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-2-19-16(18)11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFIDXLQIIWNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613240 | |
Record name | Ethyl (2'-fluoro[1,1'-biphenyl]-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-30-2 | |
Record name | Ethyl (2'-fluoro[1,1'-biphenyl]-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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